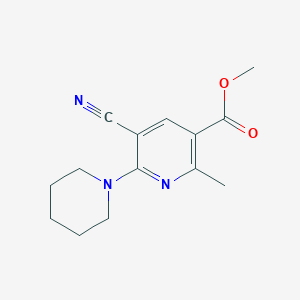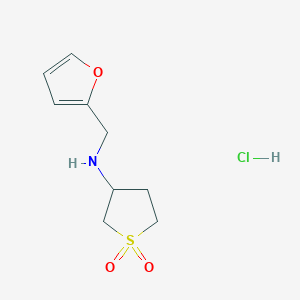
4-(2-Methoxyphenoxy)-2-methylaniline
Descripción general
Descripción
4-(2-Methoxyphenoxy)-2-methylaniline , also known by its chemical formula C₁₃H₁₃NO₂ , is an organic compound. Its systematic name is 4-(2-methoxyphenoxy)aniline . The compound consists of a substituted aniline ring with a methoxy group (OCH₃) attached to the phenyl ring at the 2-position and a methyl group (CH₃) at the 2-position of the aniline ring .
Synthesis Analysis
The synthesis of 4-(2-Methoxyphenoxy)-2-methylaniline involves various methods, including condensation reactions, nucleophilic aromatic substitution, and coupling reactions. Researchers have explored both laboratory and industrial-scale synthesis routes. Further studies are needed to optimize the synthetic pathways and improve yields .
Molecular Structure Analysis
The molecular structure of 4-(2-Methoxyphenoxy)-2-methylaniline is crucial for understanding its properties and reactivity. The compound’s aromatic ring, substituents, and functional groups play a significant role in its behavior. Analyzing its bond lengths, angles, and hybridization provides insights into its stability and interactions .
Chemical Reactions Analysis
4-(2-Methoxyphenoxy)-2-methylaniline can participate in various chemical reactions, such as electrophilic aromatic substitution, oxidation, and reduction. Investigating its reactivity with different reagents and conditions sheds light on its potential applications and functional groups that can be modified .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antitumorigenic and Antiangiogenic Effects
4-(2-Methoxyphenoxy)-2-methylaniline derivatives, like 2-methoxyestradiol, exhibit significant antitumorigenic and antiangiogenic effects, potentially offering protection against estrogen-induced cancers through their unique metabolic pathways. This is suggested by the enzyme catechol-O-methyltransferase's role in metabolizing estrogen into less reactive forms, highlighting a protective mechanism against cancer in estrogen-sensitive tissues (Zhu & Conney, 1998).
Environmental Interactions and Sorption Behavior
The compound's structural relatives play a role in environmental science, particularly in the sorption of phenoxy herbicides to soil and organic matter. This research underlines the importance of understanding the environmental fate and transport of such compounds, including how they interact with various soil components (Werner, Garratt, & Pigott, 2012).
Atmospheric Reactivity
Methoxyphenols, closely related to 4-(2-Methoxyphenoxy)-2-methylaniline, are studied for their atmospheric reactivity, especially as tracers for biomass burning. Their degradation via reactions with OH and NO3 radicals and their potential for secondary organic aerosol formation are areas of significant interest, with implications for air quality and climate modeling (Liu, Chen, & Chen, 2022).
Chemical Sensing and Chemosensors
4-Methyl-2,6-diformylphenol derivatives, similar in structure to 4-(2-Methoxyphenoxy)-2-methylaniline, have been developed as chemosensors for detecting various analytes. These compounds' high selectivity and sensitivity underscore the potential for creating precise and efficient sensors for environmental monitoring, healthcare, and industrial applications (Roy, 2021).
Lignin Acidolysis
Research into the acidolysis of lignin, a process important for biofuel production, has examined derivatives of 4-(2-Methoxyphenoxy)-2-methylaniline. Understanding the mechanisms behind β-O-4 bond cleavage in lignin model compounds can inform more efficient and sustainable methods for lignin depolymerization and valorization (Yokoyama, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-methoxyphenoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-9-11(7-8-12(10)15)17-14-6-4-3-5-13(14)16-2/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQYGULVHQUAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




triazin-2-yl)sulfanyl)propanoate](/img/structure/B3123344.png)
![3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3123345.png)
![Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate](/img/structure/B3123350.png)
![7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3123355.png)



![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine](/img/structure/B3123389.png)




